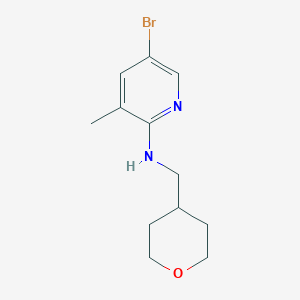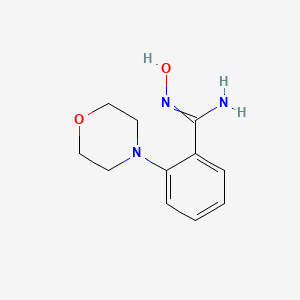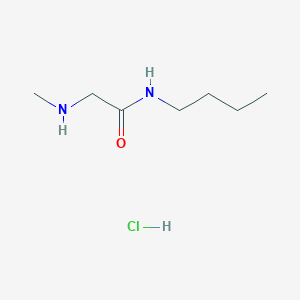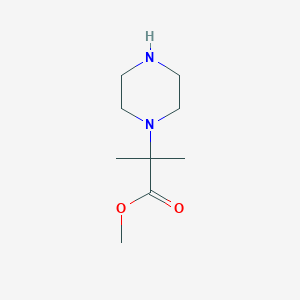
Methyl 2-methyl-2-(piperazin-1-yl)propanoate
Vue d'ensemble
Description
“Methyl 2-methyl-2-(piperazin-1-yl)propanoate” is a chemical compound with the molecular formula C9H18N2O2 . It is also known as "1-Piperazineacetic acid, α,α-dimethyl-, methyl ester" .
Molecular Structure Analysis
The InChI code for “Methyl 2-methyl-2-(piperazin-1-yl)propanoate” is1S/C9H18N2O2.2ClH/c1-9(2,8(12)13-3)11-6-4-10-5-7-11;;/h10H,4-7H2,1-3H3;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
“Methyl 2-methyl-2-(piperazin-1-yl)propanoate” has a molecular weight of 186.25 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the web search results.Applications De Recherche Scientifique
DNA Binding and Chromosome Analysis Methyl 2-methyl-2-(piperazin-1-yl)propanoate is structurally related to piperazine derivatives, which have been extensively researched for their DNA-binding properties and applications in cell biology. For instance, the synthetic dye Hoechst 33258, a derivative with similarities to methyl 2-methyl-2-(piperazin-1-yl)propanoate, binds to the minor groove of DNA, showing specificity for AT-rich sequences. This property has made it valuable in chromosome analysis, nuclear staining, and the analysis of nuclear DNA content via flow cytometry in plant cell biology. Additionally, Hoechst derivatives are explored for their potential as radioprotectors and topoisomerase inhibitors, showcasing their role in rational drug design and the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Pharmacological Potential The structural feature of the piperazine ring, as found in methyl 2-methyl-2-(piperazin-1-yl)propanoate, is significant in the rational design of drugs. Piperazine derivatives encompass a broad range of therapeutic uses, including acting as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and in imaging applications. Modifications in the substitution pattern on the piperazine nucleus lead to significant differences in the medicinal potential of resultant molecules. Research highlights piperazine-based molecules' broad potential, underpinning their role in drug discovery for various diseases. This flexibility makes piperazine a vital building block in drug design, affecting pharmacokinetic and pharmacodynamics factors significantly (Rathi et al., 2016).
Antimycobacterial Activity Recent studies emphasize the antimycobacterial properties of piperazine analogues, including methyl 2-methyl-2-(piperazin-1-yl)propanoate. These compounds have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules are crucial for developing safer, selective, and cost-effective anti-mycobacterial agents, demonstrating the therapeutic potential of these compounds in addressing global health challenges posed by tuberculosis (Girase et al., 2020).
Environmental Applications The chemical properties of methyl 2-methyl-2-(piperazin-1-yl)propanoate and related piperazine derivatives have implications beyond pharmacology, including environmental applications. For example, studies on sorption mechanisms highlight the environmental behavior of similar compounds, providing insights into their interaction with soil organic matter and minerals. This knowledge is essential for assessing the environmental impact of these compounds, including their fate and transport in soil and water systems, contributing to the development of more sustainable chemical practices (Werner et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-methyl-2-piperazin-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,8(12)13-3)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDJDAUUIPGYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-2-(piperazin-1-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



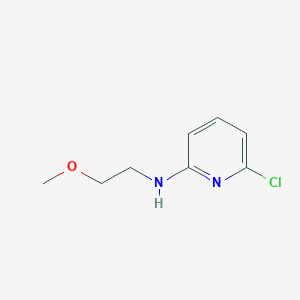
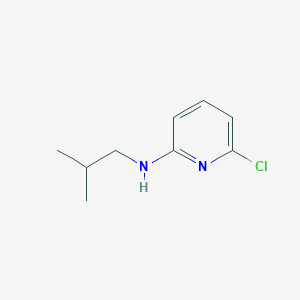
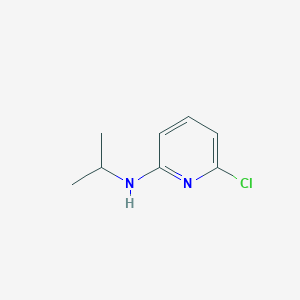
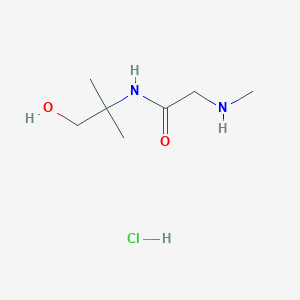
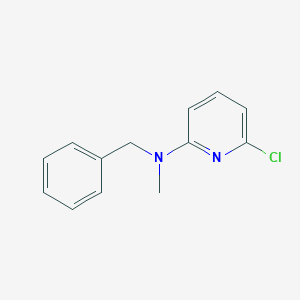
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)
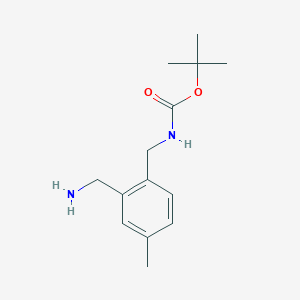
![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)

